molecular formula C9H16Cl2N2O2 B1432161 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride CAS No. 1609402-96-1

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride

Cat. No. B1432161
M. Wt: 255.14 g/mol
InChI Key: PLFAONXWOYKCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride is a chemical compound with the CAS Number: 1609402-96-1 . It has a molecular weight of 255.14 . The linear formula for this compound is C9H14N2O2.2ClH .


Molecular Structure Analysis

The InChI code for 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride is 1S/C9H14N2O2.2ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;;/h10H,1-6H2,(H,11,12,13);2*1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride is a solid at room temperature . . The compound’s molecular weight is 255.14 .

Safety And Hazards

The safety data sheet (SDS) for 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

3,9-diazaspiro[5.5]undecane-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;;/h10H,1-6H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFAONXWOYKCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
Reactant of Route 2
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
Reactant of Route 3
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
Reactant of Route 4
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
Reactant of Route 5
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
Reactant of Route 6
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride

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